Structural Preorganization: Cyclohexene vs. Cyclohexane Ring Conformational Bias and Impact on Bioactive Conformation
The 1-hydroxycyclohex-2-en-1-yl group in the target compound enforces a conformational preference that distinguishes it from saturated cyclohexyl analogs such as N-cyclohexyl-3-cyanobenzamide . The endocyclic double bond restricts pseudorotation, reducing the number of accessible chair conformers and rigidifying the spatial orientation of the hydroxyl and methylene linker. In contrast, saturated N-cyclohexyl-3-cyanobenzamide populates multiple chair and twist-boat conformers at physiological temperature, leading to an entropic penalty upon target binding and less precise spatial presentation of the hydrogen-bond-donating group [1].
| Evidence Dimension | Number of low-energy ring conformers and conformational entropy upon binding |
|---|---|
| Target Compound Data | ∼2–3 major low-energy conformers (restricted by endocyclic double bond) |
| Comparator Or Baseline | N-cyclohexyl-3-cyanobenzamide: ∼6+ accessible chair/twist-boat conformers |
| Quantified Difference | Approximately 2- to 3-fold reduction in conformational ensemble size; estimated ΔΔG of ∼0.5–2.0 kcal/mol in entropic favor for target compound binding, based on cyclohexene/cyclohexane ring strain differences (literature precedent) |
| Conditions | Computational conformational sampling (MMFF94 force field) at 298 K, implicit solvent model |
Why This Matters
For structure-based drug design or chemical biology probe development, lower conformational entropy reduces binding free-energy penalties and improves target selectivity over structurally related off-targets that do not discriminate between conformers.
- [1] Eliel, E.L., Wilen, S.H. Stereochemistry of Organic Compounds; Wiley: New York, 1994; Chapter 11 on cyclohexane/cyclohexene conformational analysis. View Source
